3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
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Overview
Description
3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[4,5-C]pyridine core. The reaction conditions often include the use of catalysts such as palladium or rhodium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler nitrogen-containing heterocycle with significant clinical diversity.
Dihydropyridine: Known for its antihypertensive properties.
Piperidine: Widely used in medicinal chemistry for its therapeutic effects.
Uniqueness
3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
1393585-01-7 |
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Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-2-8(1)6-13-7-12-9-3-4-11-5-10(9)13/h7-8,11H,1-6H2 |
InChI Key |
GCYMOMUYCOBRAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=NC3=C2CNCC3 |
Origin of Product |
United States |
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